4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride

Catalog No.
S2945150
CAS No.
2319783-68-9
M.F
C15H24ClN3O
M. Wt
297.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxami...

CAS Number

2319783-68-9

Product Name

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride

IUPAC Name

4-(2-aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride

Molecular Formula

C15H24ClN3O

Molecular Weight

297.83

InChI

InChI=1S/C15H23N3O.ClH/c1-12-4-2-3-5-14(12)17-15(19)18-10-7-13(6-9-16)8-11-18;/h2-5,13H,6-11,16H2,1H3,(H,17,19);1H

InChI Key

KFPNSOSYZQOPRR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CCN.Cl

solubility

not available

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, also known by its CAS number 1160245-28-2, is a chemical compound that belongs to the class of piperidine derivatives. Its molecular formula is C₁₅H₂₄ClN₃O, and it has a molecular weight of 297.82 g/mol. The compound features a piperidine ring substituted with an o-tolyl group and an aminoethyl side chain, which contributes to its unique chemical properties and potential biological activities .

  • Potential for skin and eye irritation
  • Possible respiratory tract irritation if inhaled
  • Unknown toxicity
Typical of amides and piperidine derivatives. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, leading to the formation of quaternary ammonium salts.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Research indicates that 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential as a:

  • Neuroprotective agent: Preliminary studies suggest it may offer protective effects against neurodegenerative diseases.
  • Antidepressant: Its structural similarity to known antidepressants indicates potential efficacy in mood regulation.
  • Analgesic: The compound may also possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

The synthesis of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride typically involves several steps:

  • Formation of the piperidine ring: Starting from commercially available precursors, the piperidine ring can be constructed through cyclization reactions.
  • Substitution: An o-tolyl group is introduced via electrophilic aromatic substitution or similar methods.
  • Amidation: The aminoethyl side chain is added through an amidation reaction with an appropriate carboxylic acid derivative.
  • Hydrochloride salt formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride has various applications in scientific research:

  • Pharmaceutical development: Its potential therapeutic properties make it a subject of interest for drug development targeting neurological disorders and pain management.
  • Chemical biology: It can be used as a tool compound to study biological pathways related to its mechanism of action.
  • Synthetic chemistry: The compound serves as a precursor for synthesizing more complex molecules in medicinal chemistry .

Studies investigating the interactions of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride with biological targets are crucial for understanding its pharmacological profile. Key areas include:

  • Receptor binding assays: Evaluating its affinity for neurotransmitter receptors could elucidate its mechanism as a neuroprotective or antidepressant agent.
  • Enzyme inhibition studies: Investigating whether it inhibits specific enzymes involved in metabolic pathways relevant to its therapeutic targets.

These studies help define its safety profile and therapeutic window in clinical applications .

Several compounds share structural similarities with 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, each exhibiting unique properties:

Compound NameStructureNotable Properties
4-(2-Aminoethyl)-N-(m-tolyl)piperidine-1-carboxamide hydrochlorideStructureSimilar mechanism but different receptor affinity
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylateStructureHigher lipophilicity; used in drug delivery systems
4-Amino-N-phenylpiperidine-1-carboxamide hydrochlorideStructureExhibits strong analgesic properties; different side chain

These compounds are notable for their varied biological activities and applications, highlighting the unique position of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride within this class due to its specific substituents and resulting pharmacological effects .

The synthesis of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride emerged from broader investigations into piperidine-based neuropharmacological agents during the late 20th century. Early work on sigma receptor ligands, such as the 1992 study characterizing 1,3-di-o-tolylguanidine derivatives, laid foundational insights into the importance of o-tolyl groups in mediating receptor binding. The specific incorporation of a carboxamide moiety at the piperidine nitrogen represents a strategic modification first reported in patent literature circa 2010, aiming to enhance blood-brain barrier permeability while maintaining affinity for CNS targets.

Key milestones in its development include:

  • 2013: Identification of structurally related N-(2-aminoethyl)piperidine-4-carboxamide derivatives as multikinase inhibitors with nanomolar potency against VEGFR-2 and ERK-2.
  • 2020: Systematic exploration of 4-phenylpiperazine analogs demonstrating the critical role of ortho-substituents in TAAR1 agonism, providing mechanistic parallels for o-tolyl-containing compounds.
  • 2024: Commercial availability of its meta-tolyl analog (CAS 1160245-28-2) through specialty chemical suppliers, enabling broader pharmacological screening.

Position in Contemporary Neuropharmacology Research

This compound occupies a unique niche in modern neuropharmacology due to its dual potential as:

  • Sigma receptor modulator: The o-tolyl group confers selective affinity for sigma-1 receptor subtypes, as evidenced by comparative binding studies with 3H-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine.
  • TAAR1 agonist precursor: Structural similarities to 1-amidino-4-phenylpiperazines suggest possible activity at trace amine-associated receptors, which regulate monoaminergic pathways implicated in schizophrenia and depression.
  • Kinase inhibitor scaffold: The aminoethyl side chain enables hydrogen bonding interactions critical for inhibiting Abl-1 tyrosine kinase, a target in chronic myeloid leukemia.

Recent computational studies predict strong interactions with ERK-2 (binding energy: -9.8 kcal/mol) and VEGFR-2 (-10.2 kcal/mol), positioning it as a candidate for dual-pathway oncology therapeutics.

Structural Classification Among Piperidine Derivatives

The compound belongs to three distinct structural families:

Structural ClassDefining FeaturesRepresentative Analogs
Piperidine carboxamidesN-substituted carboxamide group4-(((furan-2-ylmethyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide
AminoethylpiperidinesEthyleneamine side chain4-(2-Aminoethyl)piperidine dihydrochloride
Ortho-tolyl derivativesMethyl substitution at benzene C21,3-di-o-tolylguanidine

Critical structural determinants include:

  • Piperidine ring conformation: Chair configuration preferred, with carboxamide group equatorial to minimize steric hindrance.
  • Aminoethyl side chain: Adopts extended conformation for optimal receptor docking, as demonstrated in Abl-1 kinase molecular dynamics simulations.
  • Ortho-tolyl group: Creates a 60° dihedral angle with the carboxamide plane, enhancing hydrophobic interactions in receptor binding pockets.

Research Timeline Evolution

YearDevelopment PhaseKey Advancement
1992Receptor Binding CharacterizationEstablished o-tolyl's role in sigma site selectivity
2013Kinase Inhibition DiscoveryDemonstrated anti-proliferative effects in HepG2 cells (IC50 = 11.3 μM)
2020TAAR1 Agonism InsightsRevealed ortho-substituent's impact on receptor activation
2024Structural Analog Commercializationm-Tolyl variant (CAS 1160245-28-2) made available
2025Synthetic Methodology RefinementOptimized thiomethylation protocols for scale-up

This trajectory reflects growing recognition of its multifunctional pharmacology, bridging traditional receptor-focused approaches with modern kinase-targeted therapies.

Dates

Last modified: 08-17-2023

Explore Compound Types